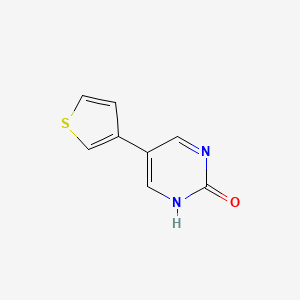

5-(Thiophen-3-yl)pyrimidin-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

1111113-74-6 |

|---|---|

Molecular Formula |

C8H6N2OS |

Molecular Weight |

178.21 g/mol |

IUPAC Name |

5-thiophen-3-yl-1H-pyrimidin-2-one |

InChI |

InChI=1S/C8H6N2OS/c11-8-9-3-7(4-10-8)6-1-2-12-5-6/h1-5H,(H,9,10,11) |

InChI Key |

LVSXKHUUGPIHCV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1C2=CNC(=O)N=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Thiophen 3 Yl Pyrimidin 2 Ol and Analogues

Established Synthetic Approaches to Pyrimidine (B1678525) Derivatives

The construction of the pyrimidine ring is a well-established field in heterocyclic chemistry, with several classical methods forming the foundation of pyrimidine synthesis. These approaches are versatile and have been adapted over many years to produce a vast library of pyrimidine derivatives.

Classical Cyclocondensation Reactions

The most widely utilized method for constructing the pyrimidine ring involves the cyclocondensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment. bu.edu.egscribd.com This foundational approach typically uses 1,3-dicarbonyl compounds or their synthetic equivalents as the three-carbon source. The N-C-N component is commonly urea (B33335), thiourea (B124793), or guanidine (B92328), which provides the two nitrogen atoms required for the pyrimidine core. bu.edu.eg

The Pinner synthesis, a classical example, involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com A well-known variation of this is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea. researchgate.netresearchgate.net This multicomponent reaction is highly efficient for producing dihydropyrimidines, which can be subsequently oxidized to form the aromatic pyrimidine ring. These reactions are often catalyzed by an acid, such as hydrochloric acid, or a Lewis acid like ytterbium chloride, and can be performed under various conditions, including solvent-free environments. bu.edu.egscribd.comresearchgate.net

| Reagent 1 | Reagent 2 | Reagent 3 | Catalyst | Product Type |

| Aldehyde | 1,3-Dicarbonyl Compound | Urea/Thiourea | Acid (e.g., HCl) | Dihydropyrimidinone/thione |

| 1,3-Diketone | Amidine | - | - | Substituted Pyrimidine |

| β-Keto Ester | Amidine | - | Ultrasound | Substituted Pyrimidinone |

Targeted Synthesis of 5-(Thiophen-3-yl)pyrimidine Scaffolds

To create the specific 5-(thiophen-3-yl)pyrimidine structure, synthetic strategies must be employed that allow for the precise introduction of the thiophene (B33073) ring at the C5 position of the pyrimidine.

Knoevenagel Condensation Strategies for 5-Substituted Pyrimidines

The Knoevenagel condensation is a powerful tool for forming carbon-carbon bonds, often utilized to prepare α,β-unsaturated compounds. wikipedia.org In the context of pyrimidine synthesis, it is instrumental in creating the necessary precursors for 5-substituted derivatives. The reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base like piperidine. wikipedia.orgmdpi.com

For the synthesis of a 5-(thiophen-3-yl)pyrimidine, thiophene-3-carbaldehyde would be the aldehyde of choice. This is reacted with an active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate. researchgate.netdamascusuniversity.edu.sy The resulting Knoevenagel adduct, an α,β-unsaturated system, then serves as the key three-carbon fragment. Subsequent cyclocondensation with an N-C-N component like urea or guanidine leads to the formation of the pyrimidine ring with the thiophen-3-yl group at the desired C5 position. The initial condensation step is crucial as it installs the substituent that will ultimately reside at the 5-position of the heterocyclic core. thieme-connect.de

| Aldehyde | Active Methylene Compound | Base Catalyst | Intermediate |

| Thiophene-3-carbaldehyde | Malononitrile | Piperidine | 2-(Thiophen-3-ylmethylene)malononitrile |

| Thiophene-3-carbaldehyde | Ethyl Cyanoacetate | Diethylamine | Ethyl 2-cyano-3-(thiophen-3-yl)acrylate |

| Thiophene-3-carbaldehyde | Diethyl Malonate | Potassium Phosphate | Diethyl 2-(thiophen-3-ylmethylene)malonate |

Multicomponent Reaction (MCR) Approaches for Diversification

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. rasayanjournal.co.innih.gov This approach offers significant advantages, including reduced synthesis time, lower costs, and minimized waste generation. nih.gov MCRs are particularly valuable for creating diverse libraries of compounds for drug discovery. researchgate.net

For the synthesis of 5-(thiophen-3-yl)pyrimidine scaffolds, an MCR could involve the one-pot reaction of thiophene-3-carbaldehyde, a 1,3-dicarbonyl compound, and urea or a related N-C-N synthon. researchgate.net This approach, similar to the Biginelli reaction, allows for the rapid assembly of the core structure. The initial step is often a Knoevenagel condensation between the aldehyde and the dicarbonyl compound, followed by Michael addition of the urea derivative and subsequent cyclization and dehydration. nih.gov The versatility of MCRs allows for the use of various substituted starting materials, enabling the generation of a wide range of analogs for structure-activity relationship studies. researchgate.net

Green Chemistry Principles in Heterocyclic Synthesis

The synthesis of pyrimidines has increasingly benefited from the application of green chemistry principles, which aim to make chemical processes more environmentally benign. rasayanjournal.co.inresearchgate.net These methods focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. researchgate.net

Solvent-Free Reaction Methodologies

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. researchgate.net Solvent-free, or solid-state, reactions offer numerous benefits, including operational simplicity, reduced environmental impact, and often, faster reaction times and higher yields. rasayanjournal.co.innih.gov

Several techniques can be employed for solvent-free synthesis. One method is "grindstone chemistry," a mechanochemical approach where reactants are ground together, sometimes with a catalytic amount of a substance. researchgate.net This technique has been successfully used for Biginelli-type reactions to produce dihydropyrimidinones. researchgate.net Ball milling is another mechanical method that effectively mixes solid reactants, increasing their surface area and facilitating the reaction. acs.org Additionally, microwave-assisted synthesis under solvent-free conditions has proven to be a highly effective green method for preparing pyrimidine derivatives, significantly shortening reaction times and often leading to cleaner products. rasayanjournal.co.in These solvent-less approaches are particularly well-suited for the condensation reactions central to pyrimidine synthesis. researchgate.net

| Green Chemistry Technique | Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner products. rasayanjournal.co.in |

| Mechanochemistry (Grinding/Ball Milling) | Avoids bulk solvents, simple procedure, good yields. researchgate.netacs.org |

| Ultrasonic Irradiation | Enhanced reaction rates, improved yields. rasayanjournal.co.in |

| Use of Ionic Liquids | "Green Solvents" that can be recycled, low toxicity potential. rasayanjournal.co.in |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic systems, including thiophene and pyrimidine derivatives. mdpi.com This technology often leads to significant reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. mdpi.comresearchgate.net

The synthesis of various heterocyclic structures incorporating thiophene and pyrimidine rings has been shown to benefit from microwave irradiation. For instance, the cyclization of 1,3-di(thiophen-2-yl)prop-2-en-1-one with nitrogen nucleophiles to form pyrazole (B372694) and isoxazole (B147169) derivatives demonstrated superior efficiency under microwave conditions. mdpi.com Heating under microwave irradiation at 500 W and 150 °C for just 10 minutes can achieve reactions that would otherwise require several hours of conventional heating. mdpi.com Similarly, the synthesis of 5-aryl-thiophene-2-carboxylates from β-chlorovinyl aldehydes and mercaptoacetic acid esters was completed in 5 minutes under microwave irradiation, a stark contrast to the 2-3 hours required under standard reflux conditions. researchgate.net

The table below summarizes the advantages of microwave-assisted synthesis over conventional heating for analogous heterocyclic compounds.

| Product Type | Conventional Method (Time) | Microwave Method (Time) | Yield (Conventional) | Yield (Microwave) | Reference |

| 3,5-di(thiophen-2-yl)-4,5-dihydroisoxazole | 6 hours | 10 minutes | Not specified | Higher | mdpi.com |

| 5-Aryl-thiophene-2-carboxylates | 2-3 hours | 5 minutes | Not specified | Higher | researchgate.net |

| Thiazolo[3,2-a]pyrimidine derivatives | 8-12 hours | 10-20 minutes | 65-73% | 85-94% | nih.gov |

Biocatalysis in Heterocyclic Compound Production

Biocatalysis represents a green and powerful alternative to traditional chemical synthesis for producing heterocyclic compounds. mdpi.com The use of whole-cell systems or isolated enzymes offers remarkable selectivity under mild, environmentally benign conditions, such as room temperature and atmospheric pressure in aqueous solutions. mdpi.comnih.gov This approach is particularly valuable for creating chiral molecules with high enantiomeric excess.

The application of biocatalysts, such as the commercially available yeast Saccharomyces cerevisiae, has been investigated for the desymmetrization of pyrimidine-derived ketones. mdpi.com This process can yield secondary alcohols with a defined absolute configuration and high enantiomeric purity (up to 99% ee). mdpi.com The efficiency of such bioreductions can be influenced by parameters like substrate concentration and the pH of the reaction medium. For example, increasing substrate concentration sometimes leads to lower conversion rates but higher enantiomeric purity of the resulting alcohol products. mdpi.com

While direct biocatalytic synthesis of 5-(Thiophen-3-yl)pyrimidin-2-ol is not extensively documented, the principles are broadly applicable to the synthesis of its precursors and analogues. nih.gov The broad substrate tolerance of many enzymes allows for the functionalization of a wide array of building blocks used in heterocyclic chemistry. nih.gov Engineered enzymes and whole-cell biotransformations using recombinant E. coli cells are expanding the scope of biocatalysis, making it a cornerstone of sustainable chemical production. nih.gov

Utilization of Sustainable Catalysts (e.g., metal-free, heterogeneous, reusable systems)

The development of sustainable catalysts is a key focus in modern organic synthesis, aiming to minimize waste and environmental impact. Heterogeneous catalysts, which exist in a different phase from the reactants, are particularly advantageous as they can be easily separated from the reaction mixture and reused.

A notable example is the development of a solid acid magnetic nanocatalyst, Fe3O4@urea/HITh-SO3H. researchgate.net This catalyst has been effectively used to promote the one-pot, three-component synthesis of complex heterocyclic systems like indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine derivatives under solvent-free conditions. researchgate.net The reaction proceeds efficiently at 80°C, delivering the desired products in high to excellent yields and in short reaction times. researchgate.net

The key advantages of this magnetic nanocatalyst include:

High Efficiency: It effectively promotes complex multi-component reactions.

Solvent-Free Conditions: The reactions can be run without the need for potentially harmful organic solvents.

Reusability: The magnetic nature of the Fe3O4 core allows for simple recovery of the catalyst using an external magnet. It has been shown to be reusable for at least five consecutive cycles without a significant loss of catalytic activity. researchgate.net

The use of such reusable, metal-based nanocatalysts and metal-free organocatalysts, like L-proline, in the synthesis of pyrimidine-fused heterocycles represents a significant step towards more economical and environmentally friendly chemical manufacturing. semanticscholar.org

Strategies for Functionalization and Derivatization of the Pyrimidine and Thiophene Rings

The functionalization and derivatization of the core 5-(thiophen-3-yl)pyrimidin-2-ol structure are essential for modulating its chemical and physical properties. A variety of synthetic strategies can be employed to introduce diverse substituents onto both the pyrimidine and thiophene rings.

Functionalization of the Pyrimidine Ring: The pyrimidine ring is amenable to various modifications. Halogenated pyrimidines, for instance, serve as versatile building blocks for cross-coupling reactions like the Suzuki and Stille couplings, allowing for the introduction of aryl or other carbon-based substituents. researchgate.net The nitrogen atoms in the pyrimidine ring can be alkylated or acylated. Furthermore, groups at the C2, C4, and C6 positions can be manipulated. For example, a 2-thioxo group can be converted to a 2-alkylthio group via alkylation with alkyl halides. mdpi.com In related thieno[2,3-d]pyrimidine (B153573) systems, a 4-chloro substituent, introduced from the corresponding 4-one, is a key intermediate for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various amine functionalities. mdpi.com

Functionalization of the Thiophene Ring: The thiophene ring can also be functionalized, although its reactivity is influenced by the existing substituents. The synthesis often starts with an already functionalized thiophene, such as 2-aminothiophene-3-carboxylates or 2-aminothiophene-3-carbonitriles, which are prepared via the Gewald reaction. mdpi.comscilit.com These amino and carboxylate/nitrile groups provide handles for further transformations. For example, the amino group can react with isothiocyanates to form thienylthiourea derivatives, which can then be cyclized to form thieno[2,3-d]pyrimidines. mdpi.com The thiophene ring itself can undergo electrophilic substitution, though the position of substitution is directed by the groups already present on the ring.

The table below outlines common functionalization strategies for related thiophene and pyrimidine systems.

| Ring System | Reaction Type | Reagents/Conditions | Resulting Functionalization | Reference |

| Thieno[2,3-d]pyrimidine | Nucleophilic Aromatic Substitution (SNAr) | Substituted anilines, HCl, Toluene (reflux) | Introduction of N-aryl groups at C4 | mdpi.com |

| Thieno[2,3-d]pyrimidin-4-one | Alkylation | Alkyl halide, Ethanolic KOH | S-alkylation of 2-thioxo group | mdpi.com |

| 2-Aminothiophene | Thiourea Formation | Aryl isothiocyanate, Reflux or Microwave | Formation of N-thienylthiourea | mdpi.com |

| Pyrimidine | Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst | C-C bond formation (arylation) | researchgate.net |

| 2-Aminothiophene-3-carbonitrile | Cyclization/Reaction with Aldehyde | 4-(Trifluoromethyl)benzaldehyde, Acidic medium | Formation of fused imine derivatives | scilit.com |

Spectroscopic and Advanced Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 5-(Thiophen-3-yl)pyrimidin-2-ol, both ¹H and ¹³C NMR spectroscopy would be employed to provide a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy would be utilized to identify the number, connectivity, and chemical environment of the hydrogen atoms in 5-(Thiophen-3-yl)pyrimidin-2-ol. The expected ¹H NMR spectrum would display distinct signals for the protons on the pyrimidine (B1678525) and thiophene (B33073) rings, as well as the hydroxyl proton.

The chemical shifts (δ) are predicted based on the electronic environment of the protons. The protons on the electron-rich thiophene ring are expected to appear at a relatively lower field compared to the protons on the electron-deficient pyrimidine ring. The hydroxyl proton signal is typically broad and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

Expected ¹H NMR Data for 5-(Thiophen-3-yl)pyrimidin-2-ol

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| Pyrimidine-H4/H6 | ~8.0 - 8.5 | Doublet | 2.0 - 3.0 |

| Thiophene-H2' | ~7.5 - 8.0 | Doublet of doublets | J(2',4') = 2.5-3.5, J(2',5') = 1.0-2.0 |

| Thiophene-H4' | ~7.2 - 7.6 | Doublet of doublets | J(4',2') = 2.5-3.5, J(4',5') = 4.5-5.5 |

| Thiophene-H5' | ~7.0 - 7.4 | Doublet of doublets | J(5',4') = 4.5-5.5, J(5',2') = 1.0-2.0 |

| Pyrimidin-2-ol OH | Variable | Broad Singlet | N/A |

Note: The expected values are estimations and the actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in 5-(Thiophen-3-yl)pyrimidin-2-ol would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

The carbon atom C2 of the pyrimidine ring, being attached to an oxygen and two nitrogen atoms, is expected to be significantly deshielded and appear at a high chemical shift value. The carbons of the thiophene ring will have characteristic shifts, and the carbon C5 of the pyrimidine ring, attached to the thiophene ring, will also show a specific resonance.

Expected ¹³C NMR Data for 5-(Thiophen-3-yl)pyrimidin-2-ol

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Pyrimidine-C2 | ~160 - 165 |

| Pyrimidine-C4/C6 | ~150 - 155 |

| Pyrimidine-C5 | ~115 - 125 |

| Thiophene-C3' | ~135 - 140 |

| Thiophene-C2' | ~125 - 130 |

| Thiophene-C4' | ~120 - 125 |

| Thiophene-C5' | ~115 - 120 |

Note: The expected values are estimations and the actual experimental values may vary.

Mass Spectrometry (MS) and Investigation of Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns. For 5-(Thiophen-3-yl)pyrimidin-2-ol, various ionization techniques could be employed to generate ions and study their fragmentation.

Electron Impact Mass Spectrometry (EI-MS)

Electron Impact Mass Spectrometry (EI-MS) is a hard ionization technique that often leads to extensive fragmentation. The EI-MS spectrum of 5-(Thiophen-3-yl)pyrimidin-2-ol would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The high-energy ionization would likely cause the molecule to fragment in predictable ways, providing clues about its structure.

Atmospheric Pressure Chemical Ionization (APCI)

Atmospheric Pressure Chemical Ionization (APCI) is a softer ionization technique compared to EI-MS, often resulting in a more abundant protonated molecular ion peak ([M+H]⁺) and less fragmentation. This would be particularly useful for confirming the molecular weight of 5-(Thiophen-3-yl)pyrimidin-2-ol with high accuracy, especially when coupled with a high-resolution mass analyzer.

Analysis of Molecular Fragmentation Patterns

The fragmentation patterns observed in the mass spectrum provide a fingerprint of the molecule's structure. For 5-(Thiophen-3-yl)pyrimidin-2-ol, key fragmentation pathways would likely involve the cleavage of the bond between the pyrimidine and thiophene rings, as well as fragmentation within the heterocyclic rings themselves.

Predicted Key Fragments in the Mass Spectrum of 5-(Thiophen-3-yl)pyrimidin-2-ol

| m/z Value | Possible Fragment Ion |

| [M]⁺ | Intact molecule |

| [M - CO]⁺ | Loss of carbon monoxide from the pyrimidinol ring |

| [Thienyl]⁺ | Thiophen-3-yl cation |

| [Pyrimidinol]⁺ | Pyrimidin-2-ol cation |

Note: The observed fragments and their relative abundances would depend on the ionization method and energy used.

By combining the data from these advanced spectroscopic techniques, a complete and unambiguous structural assignment of 5-(Thiophen-3-yl)pyrimidin-2-ol can be achieved, providing a solid foundation for further investigation into its chemical and biological properties.

Infrared (IR) Spectroscopy for Functional Group Identification

The structure of 5-(Thiophen-3-yl)pyrimidin-2-ol is characterized by the presence of a pyrimidin-2-ol ring and a thiophene ring. The pyrimidin-2-ol moiety can exist in tautomeric forms, as either the keto form (pyrimidin-2(1H)-one) or the enol form (pyrimidin-2-ol). This tautomerism significantly influences the IR spectrum.

Key expected vibrational frequencies for 5-(Thiophen-3-yl)pyrimidin-2-ol include:

O-H Stretching: In the enol form, a broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. For related pyrimidine derivatives, O-H stretching vibrations have been observed around 3250-3300 cm⁻¹. researchgate.net

N-H Stretching: In the keto form, the N-H stretching vibrations of the pyrimidinone ring are expected to appear in the range of 3100-3500 cm⁻¹. For some oxopyrimidine compounds, the symmetric stretching vibration of the -NH- group has been observed between 3387-3441 cm⁻¹. researchgate.net

C=O Stretching: The carbonyl (C=O) stretching vibration of the pyrimidinone (keto) form is a strong and characteristic band, typically appearing in the region of 1620-1699 cm⁻¹. researchgate.netresearchgate.net

C=N and C=C Stretching: The aromatic C=N and C=C stretching vibrations from both the pyrimidine and thiophene rings are expected in the 1400-1600 cm⁻¹ region. For pyrimidine derivatives, C=N stretching is reported between 1525-1575 cm⁻¹, and C=C stretching is noted around 1570-1596 cm⁻¹. researchgate.net

C-S Stretching: The thiophene ring should exhibit C-S stretching vibrations, which are typically weaker and found at lower frequencies.

In a study of structurally similar 5-(3-substituted-thiophene)-pyrimidine derivatives, spectroscopic methods were used to confirm their structures. chimicatechnoacta.ru For a closely related compound, the mass spectrum showed a molecular ion peak [M+H]⁺ at m/z of 221.9054, which corresponded to its molecular weight. chimicatechnoacta.ru

The following table summarizes the expected IR absorption bands for 5-(Thiophen-3-yl)pyrimidin-2-ol based on data from related pyrimidine and thiophene structures.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| O-H (Enol form) | Stretching | 3200-3600 | researchgate.net |

| N-H (Keto form) | Stretching | 3100-3500 | researchgate.net |

| C=O (Keto form) | Stretching | 1620-1699 | researchgate.netresearchgate.net |

| C=N (Pyrimidine) | Stretching | 1525-1575 | researchgate.net |

| C=C (Aromatic) | Stretching | 1400-1600 | researchgate.net |

| C-H (Aromatic) | Stretching | 3000-3100 | General |

| C-S (Thiophene) | Stretching | 600-800 | General |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering a definitive view of the molecule's solid-state architecture.

Specific crystallographic data for 5-(Thiophen-3-yl)pyrimidin-2-ol has not been reported in the surveyed literature. However, the analysis of a related, more complex molecule, 9-Methyl-3-thiophen-2-yl-thieno[3,2-e] researchgate.netvandanapublications.comresearchgate.nettriazolo[4,3-c]pyrimidine-8-carboxylic acid ethyl ester, provides valuable insight into the potential solid-state structure of thiophene-pyrimidine systems. scirp.org

In the crystal structure of this related compound, two independent molecules were present in the asymmetric unit. scirp.org The structure was stabilized by intermolecular C-H···N and C-H···O hydrogen bonds, as well as π-π stacking interactions. scirp.org The dihedral angle between the condensed thiophene-triazolo-pyrimidine ring system and the thieno ring was found to be nearly coplanar. scirp.org

The table below presents hypothetical, yet expected, crystal data parameters for 5-(Thiophen-3-yl)pyrimidin-2-ol, based on common values for small organic molecules. Actual values would need to be determined experimentally.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-110 |

| V (ų) | ~1500-2000 |

| Z | 4 |

| Hydrogen Bonding | Expected (e.g., N-H···O, O-H···N) |

Tautomeric Equilibria and Conformational Dynamics

Investigation of Pyrimidin-2-ol Tautomerism (e.g., keto-enol forms)

The pyrimidin-2-ol moiety is subject to prototropic tautomerism, a fundamental concept in heterocyclic chemistry. This process involves the migration of a proton, leading to the coexistence of two or more constitutional isomers in a dynamic equilibrium. For pyrimidin-2-ol, this equilibrium is established between the hydroxy (enol) form and the oxo (keto or lactam) form.

The two primary tautomers are:

Enol form: 5-(Thiophen-3-yl)pyrimidin-2-ol, which possesses an aromatic pyrimidine (B1678525) ring with a hydroxyl (-OH) group at the C2 position.

Keto form: 5-(Thiophen-3-yl)pyrimidin-2(1H)-one, where the proton has migrated from the exocyclic oxygen to one of the ring nitrogen atoms (typically the N1 position), resulting in a carbonyl group (C=O) at the C2 position and breaking the aromaticity of the pyrimidine ring in the same way as in cyclohexadienone.

In aqueous solutions and crystalline states, unsubstituted pyrimidin-2-ol and many of its derivatives predominantly exist in the more stable keto (lactam) form. nih.gov This preference is attributed to the greater thermodynamic stability of the amide-like functionality within the ring compared to the enol form. The equilibrium can, however, be influenced by various factors, including the solvent's polarity and the electronic nature of substituents on the pyrimidine ring. acs.orgfiveable.me The interconversion between these forms can be catalyzed by either acid or base. masterorganicchemistry.com

Influence of Thiophene (B33073) Substitution on Tautomeric Preferences

The presence of a thiophen-3-yl group at the 5-position of the pyrimidine ring is expected to modulate the tautomeric equilibrium. The precise tautomeric constant (KT = [keto]/[enol]) for 5-(Thiophen-3-yl)pyrimidin-2-ol is not widely reported, but the influence can be inferred from the known electronic properties of thiophene.

Table 1: Electronic Properties of the Thiophene Ring as a Substituent

| Property | Description | Implication for Tautomerism |

| Aromaticity | Thiophene is an aromatic heterocycle with significant resonance energy. | Can influence the π-electron system of the attached pyrimidine ring. |

| Electron Nature | Generally considered electron-rich and acts as a π-electron donor. nih.govnumberanalytics.com | May stabilize the enol tautomer by increasing the electron density of the aromatic pyrimidine system. |

| Reactivity | More reactive towards electrophilic substitution than benzene (B151609), indicating its ability to donate electrons. numberanalytics.com | The electron-donating character can alter the acidity of the N-H proton in the keto form and the O-H proton in the enol form, shifting the equilibrium. |

Conformational Analysis and Dynamics of the Thiophene-Pyrimidine System

The connection between the thiophene and pyrimidine rings is a single C-C bond, around which rotation can occur. This rotation gives rise to different spatial arrangements, or conformations, of the two rings relative to each other. The conformational landscape is defined by the potential energy as a function of the dihedral angle between the two rings.

The primary conformations of interest are the planar (or near-planar) arrangements, often referred to as syn and anti. For 5-(thiophen-3-yl)pyrimidin-2-ol, these would be defined by the relative orientation of the sulfur atom of the thiophene ring and the N1 or N3 nitrogen of the pyrimidine ring. The planarity of such conjugated systems is often favored as it maximizes π-orbital overlap, but steric hindrance between adjacent hydrogen atoms on the rings can lead to non-planar (twisted) ground state conformations.

Computational studies on similar bi-heterocyclic systems, such as dithiophene and terthiophene, have been performed to determine the barriers to internal rotation. mdpi.com These barriers represent the energy required to twist the molecule from one planar conformation to another through a perpendicular transition state. While specific experimental data for 5-(thiophen-3-yl)pyrimidin-2-ol is unavailable, the rotational barriers for analogous compounds provide insight into the molecule's expected conformational dynamics. The increase in the number of rotatable thiophene rings can decrease intrinsic charge mobility due to greater rotational freedom. mdpi.com

Table 2: Calculated Rotational Energy Barriers in a Related Bi-Heterocyclic System This table presents data for a model system to illustrate the typical energy scales involved in the rotation of linked heterocyclic rings.

| System | Method | Conformation | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| 2,2'-Bithiophene | DFT | anti (planar) | 0.0 (Global Minimum) | ~2.0 |

| 2,2'-Bithiophene | DFT | syn (planar) | ~0.4 (Local Minimum) | ~2.0 |

| 2,2'-Bifuran | DFT | anti (planar) | 0.0 (Global Minimum) | ~4.0 |

| 2,2'-Bifuran | DFT | syn (planar) | ~2.0 (Local Minimum) | ~4.0 |

Data adapted from computational studies on bi-heterocyclic oligomers.

The energy difference between the syn and anti conformers is typically small, suggesting that multiple conformations could be populated at room temperature. The rotational barriers, while significant enough to hinder free rotation, are generally low enough to allow for conformational isomerization under normal conditions. The specific rotational profile of 5-(Thiophen-3-yl)pyrimidin-2-ol would depend on the interplay between stabilizing electronic effects of conjugation and destabilizing steric repulsion.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. samipubco.comrdd.edu.iq It has been widely applied to study various properties of thiophene (B33073) and pyrimidine (B1678525) derivatives. rdd.edu.iqresearchgate.netdergipark.org.tr

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For thiophene and pyrimidine-based systems, DFT methods like B3LYP have been successfully used to calculate these geometric parameters. researchgate.netnih.gov The electronic structure, which describes the arrangement and energies of electrons within the molecule, is also a key output of DFT calculations. This information is fundamental to understanding the molecule's stability and reactivity.

While specific data for 5-(Thiophen-3-yl)pyrimidin-2-ol is not publicly available, typical optimized geometric parameters for related thiophene-pyrimidine structures can be inferred from similar computational studies.

Table 1: Representative Optimized Geometric Parameters for Thiophene and Pyrimidine Rings (Illustrative)

| Parameter | Bond/Angle | Typical Value (DFT) |

| Bond Length | C-S (Thiophene) | ~1.7 Å |

| C=C (Thiophene) | ~1.37 Å | |

| C-C (Thiophene) | ~1.45 Å | |

| C-N (Pyrimidine) | ~1.34 Å | |

| C=N (Pyrimidine) | ~1.33 Å | |

| C-C (Pyrimidine) | ~1.39 Å | |

| Bond Angle | C-S-C (Thiophene) | ~92° |

| C-C-N (Pyrimidine) | ~123° | |

| Dihedral Angle | Thiophene-Pyrimidine | Variable |

Note: These are illustrative values and the actual parameters for 5-(Thiophen-3-yl)pyrimidin-2-ol would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. youtube.comwikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. nih.gov A smaller energy gap suggests higher reactivity.

FMO analysis is crucial for predicting how a molecule will interact with other chemical species. youtube.com For compounds containing thiophene and pyrimidine rings, FMO analysis helps to identify the most probable sites for electrophilic and nucleophilic attack. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | - |

| LUMO | - |

| HOMO-LUMO Gap (ΔE) | - |

From the energies of the frontier molecular orbitals, several quantum chemical parameters can be derived to predict the global reactivity of a molecule. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

These parameters provide a quantitative basis for comparing the reactivity of different molecules.

DFT calculations can be used to map out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. This involves identifying transition states, which are the energy maxima along the reaction coordinate, and intermediates. By calculating the energies of reactants, products, transition states, and intermediates, the feasibility of a proposed reaction pathway can be assessed. This approach has been applied to understand various reactions involving heterocyclic compounds.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or nucleic acid. samipubco.comashdin.com This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

Molecular docking simulations of 5-(Thiophen-3-yl)pyrimidin-2-ol and its derivatives with various biological targets, such as enzymes and receptors, can predict the binding affinity and the specific interactions that stabilize the ligand-receptor complex. nih.govnih.gov These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

Studies on similar pyrimidine and thiophene-containing compounds have demonstrated their potential to interact with various biological targets. ashdin.comnih.govresearchgate.net For instance, pyrimidine derivatives have been investigated as inhibitors of enzymes like dihydrofolate reductase and cyclooxygenase. samipubco.comashdin.com Molecular docking studies reveal the key amino acid residues in the active site of the protein that are involved in binding the ligand, providing a rationale for the observed biological activity and guiding the design of more potent and selective molecules. semanticscholar.org

Table 3: Common Interacting Residues in Enzyme Active Sites for Pyrimidine/Thiophene Derivatives (Illustrative)

| Protein Target | Interacting Amino Acid Residues | Type of Interaction |

| Cyclooxygenase (COX) | Arg, Tyr, Ser | Hydrogen Bonding, Pi-Alkyl |

| Dihydrofolate Reductase (DHFR) | Ile, Phe, Leu | Hydrophobic Interactions |

Note: This table is illustrative and the specific interactions for 5-(Thiophen-3-yl)pyrimidin-2-ol would depend on the specific protein target being studied.

Assessment of Binding Affinities and Modes

Computational docking studies are instrumental in predicting the binding affinity and interaction patterns of 5-(Thiophen-3-yl)pyrimidin-2-ol and its derivatives with various biological targets. These studies help in identifying key interactions that contribute to the compound's biological activity.

For instance, in the context of developing inhibitors for specific enzymes, docking studies can reveal how the thiophene and pyrimidine rings, along with other substituents, fit into the active site. The binding energy, often calculated in kcal/mol, provides a quantitative measure of the binding affinity. A lower binding energy generally indicates a more stable protein-ligand complex.

A study on a series of 5-(3-substituted-thiophene)-pyrimidine derivatives highlighted the use of molecular docking to determine the binding energy with specific protein targets. For example, compound 3b in that study exhibited a minimum binding energy of -7.9 kcal/mol with GlcN-6-P and -6.4 kcal/mol with P38 MAPk. chimicatechnoacta.ru These values suggest a strong interaction and potential inhibitory activity.

Key interactions often observed in these docking studies include:

Hydrogen bonds: Formed between the pyrimidine ring's nitrogen atoms or the hydroxyl group and amino acid residues in the protein's active site.

Hydrophobic interactions: The thiophene ring can engage in hydrophobic interactions with nonpolar residues.

Pi-pi stacking: Aromatic rings of the compound can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The specific orientation and interactions within the binding pocket, collectively known as the binding mode, are crucial for the compound's efficacy and selectivity.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a dynamic view of the molecular system, providing insights into the conformational changes and stability of 5-(Thiophen-3-yl)pyrimidin-2-ol and its complexes over time.

MD simulations are employed to analyze the conformational stability of 5-(Thiophen-3-yl)pyrimidin-2-ol derivatives. By simulating the molecule's movement over a period of time (e.g., nanoseconds), researchers can identify the most stable conformations and understand the flexibility of different parts of the molecule. mdpi.com The root-mean-square deviation (RMSD) of the atomic positions is often calculated to assess the stability of the simulation. A stable RMSD suggests that the molecule has reached an equilibrium state.

The flexibility of the thiophene and pyrimidine rings and the rotational freedom around the bond connecting them are of particular interest, as these can influence how the molecule adapts to a binding site.

Once a promising binding mode is identified through docking, MD simulations are used to evaluate the stability of the protein-ligand complex. These simulations can reveal how the ligand and protein adapt to each other and whether the key interactions observed in the static docking pose are maintained over time. mdpi.com The analysis of the trajectory from an MD simulation can provide information on:

The persistence of hydrogen bonds.

Changes in the conformation of the ligand and the protein's binding site.

These dynamic studies provide a more realistic picture of the binding event than static docking alone.

While the primary focus is often on biological targets, computational studies can also investigate the interaction of 5-(Thiophen-3-yl)pyrimidin-2-ol with various material interfaces. This is particularly relevant in fields like materials science and sensor development. For example, understanding how the compound adsorbs onto a surface can be crucial for designing new materials with specific properties. MD simulations can be used to model these interactions and predict the orientation and binding energy of the compound at the interface.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction is a critical step in the early stages of drug discovery to assess the pharmacokinetic properties of a compound. These predictions help to identify potential liabilities that could lead to failure in later stages of development.

Several computational models are used to predict the oral bioavailability and drug-likeness of compounds like 5-(Thiophen-3-yl)pyrimidin-2-ol. One of the most widely used is Lipinski's Rule of Five. taylorandfrancis.comresearchgate.netnih.govmonash.edu This rule states that poor absorption or permeation is more likely when a compound has:

A molecular weight greater than 500 Da.

A logP (a measure of lipophilicity) greater than 5.

More than 5 hydrogen bond donors.

More than 10 hydrogen bond acceptors.

A study on 5-(3-substituted-thiophene)-pyrimidine derivatives found that the investigated molecules were non-toxic and possessed good oral bioavailability based on in silico ADME-toxicology studies. chimicatechnoacta.ruchimicatechnoacta.ruurfu.ru The drug-likeness score also indicated their suitability as potential drug leads. chimicatechnoacta.ru

Pharmacophore Modeling and Design

Pharmacophore modeling is a critical computational tool in drug discovery, enabling the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For 5-(Thiophen-3-yl)pyrimidin-2-ol and its derivatives, pharmacophore models have been instrumental in elucidating the key structural motifs required for their interaction with biological targets, primarily kinases. mdpi.comnih.gov The thieno[2,3-d]pyrimidine (B153573) scaffold, a close structural relative of 5-(thiophen-3-yl)pyrimidin-2-ol, is recognized as a privileged structure in the development of kinase inhibitors. mdpi.comnih.govmdpi.com This is due to its nature as a bio-isostere of the adenine (B156593) ring of ATP, which allows it to effectively bind to the hinge region of the kinase active site. nih.gov

Research on related thienopyrimidine compounds has revealed a common pharmacophore model for kinase inhibition. mdpi.commdpi.com This model typically consists of a combination of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. The pyrimidine ring of 5-(thiophen-3-yl)pyrimidin-2-ol and its analogs can provide crucial hydrogen bonding interactions with the amino acid residues in the hinge region of a kinase. The thiophene moiety generally serves as a key hydrophobic feature, fitting into a hydrophobic pocket within the active site.

In the design of novel derivatives based on the 5-(thiophen-3-yl)pyrimidin-2-ol scaffold, pharmacophore models serve as a blueprint. researchgate.net By understanding the essential pharmacophoric features, medicinal chemists can strategically modify the lead compound to enhance its potency, selectivity, and pharmacokinetic properties. For instance, the substitution pattern on the thiophene and pyrimidine rings can be altered to optimize interactions with the target protein.

A hypothetical pharmacophore model for 5-(Thiophen-3-yl)pyrimidin-2-ol as a kinase inhibitor would likely include the features outlined in the table below.

Table 1: Hypothetical Pharmacophoric Features of 5-(Thiophen-3-yl)pyrimidin-2-ol for Kinase Inhibition

| Pharmacophoric Feature | Corresponding Moiety in 5-(Thiophen-3-yl)pyrimidin-2-ol | Putative Interaction with Kinase Active Site |

| Hydrogen Bond Donor | -OH group on the pyrimidin-2-ol ring | Interaction with the hinge region backbone |

| Hydrogen Bond Acceptor | Nitrogen atoms in the pyrimidine ring | Interaction with the hinge region backbone |

| Hydrophobic Region | Thiophen-3-yl ring | Interaction with a hydrophobic pocket |

| Aromatic Ring | Pyrimidine and thiophene rings | π-π stacking interactions |

The design of new analogs often involves the use of in-silico screening techniques where large chemical databases are filtered based on their conformity to a validated pharmacophore model. nih.gov This approach allows for the rapid identification of novel compounds with a high probability of being active. Subsequent molecular docking studies can then be employed to refine the selection and predict the binding modes of the most promising candidates. nih.gov For example, in the design of novel antibacterial agents based on a related scaffold, molecular docking was used to predict the binding affinities of the designed compounds against bacterial proteins. nih.gov

Furthermore, the development of 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) models can complement pharmacophore modeling by providing a quantitative correlation between the 3D properties of the molecules and their biological activity. nih.gov These models can help in predicting the activity of newly designed compounds and guide further optimization efforts.

Structure Activity Relationship Sar Studies

Influence of Substituent Modifications on Compound Activity

Modifying the substituents on the heterocyclic rings is a primary strategy for optimizing the potency and properties of a lead compound.

The pyrimidine (B1678525) ring offers several positions (C2, C4, C5, C6) where substitutions can dramatically alter a compound's biological profile. While studies on the exact 5-(Thiophen-3-yl)pyrimidin-2-ol are specific, broader research on related 5-aryl pyrimidine systems provides valuable SAR insights.

The substitution at the C2 and C4 positions of the pyrimidine ring is critical. In a series of 2,4-disubstituted pyrimidines designed as dual estrogen receptor alpha (ERα) and VEGFR-2 ligands, a hydrogen-bonding interaction in the head section was found to be important for enhancing ERα-binding affinity. researchgate.net For instance, replacing a chlorine atom with different anilines at the C4 position of thienopyrimidines has been shown to enhance anticancer activities. researchgate.net

Furthermore, modifications at the C5 position can influence activity. Research on pyrimidine derivatives as fibroblast growth factor receptor 3 (FGFR3) inhibitors indicated that substituting the linker at the C5-position of the pyrimidine scaffold was a key strategy to enhance inhibitory activity. gsconlinepress.com In other pyrimidine series, introducing a cyano group at the C5 position was found to increase the acidity of an exocyclic amino group at C2, a change that proved beneficial for affinity and selectivity for the A1 adenosine (B11128) receptor. acs.org

Substitutions on the exocyclic groups attached to the pyrimidine core also play a significant role. In a series of 2-amino-4,6-diarylpyrimidines, the introduction of a methyl group at the exocyclic amino group was shown to be a prominent factor for achieving high selectivity for the A₁ adenosine receptor over the A₂A receptor. acs.org

The thiophene (B33073) ring provides another locus for modification to tune the compound's activity. A study on a series of 5-(3-substituted-thiophen-2-yl)-pyrimidine derivatives provided direct SAR data for this part of the scaffold. chimicatechnoacta.ru These compounds were synthesized and evaluated for their antibacterial and cytotoxic activities. chimicatechnoacta.ru

The nature of the substituent on the thiophene ring significantly impacts biological outcomes. For example, derivatives were synthesized where the thiophene ring was substituted with groups like chloro (Cl) and methyl (CH₃), and the pyrimidine core was varied between a barbituric acid and a thiobarbituric acid derivative. chimicatechnoacta.ru

The investigation revealed that a compound featuring a 3-chloro-thiophene moiety linked to a thiobarbituric acid core (Compound 3d) showed the most effective zone of inhibition against the S. aureus bacterial strain. chimicatechnoacta.ru Conversely, a compound with a 3-methyl-thiophene group and a standard barbituric acid core (Compound 3a) exhibited remarkable cytotoxicity against the MCF-7 breast cancer cell line, with cell viability as low as 23.68%. chimicatechnoacta.ru Another derivative with a 3-chloro-thiophene and a barbituric acid core (Compound 3b) displayed the most effective inhibition against the E. coli bacterial strain. chimicatechnoacta.ru

Table 1: Biological Activity of 5-(3-Substituted-Thiophen-2-yl)pyrimidine Derivatives

This table presents the antibacterial and cytotoxic activity of four derivatives, highlighting the influence of substituents on the thiophene ring and the pyrimidine core.

| Compound ID | Thiophene Substituent (Position 3) | Pyrimidine Core | Antibacterial Activity (Zone of Inhibition, mm) | Cytotoxicity (% Cell Viability, MCF-7) |

| 3a | -CH₃ | Barbituric Acid | E. coli: 7.1, S. aureus: 7.4 | 23.68 |

| 3b | -Cl | Barbituric Acid | E. coli: 7.8, S. aureus: 7.5 | 35.42 |

| 3c | -CH₃ | Thiobarbituric Acid | E. coli: 7.2, S. aureus: 7.6 | 41.24 |

| 3d | -Cl | Thiobarbituric Acid | E. coli: 7.3, S. aureus: 7.9 | 30.15 |

Data sourced from Chimica Techno Acta, 2021. chimicatechnoacta.ru

The concept of a "linker" in bi-aryl heterocyclic compounds refers to the insertion of atoms or small chemical groups between the two primary rings. This strategy is often used to alter the relative orientation and distance of the rings, which can profoundly affect how the molecule interacts with its biological target.

While no studies were found that specifically introduced a linker between the thiophene and pyrimidine rings of 5-(Thiophen-3-yl)pyrimidin-2-ol, research on related systems illustrates the potential impact of such modifications. For instance, in a study of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, the linker between the core scaffold and a distal phenyl ring was modified. nih.gov Replacing a standard amide linker with an alkynyl ether linker resulted in a compound that retained high potency against the target kinase (BTK), demonstrating that the nature of the linker is crucial for maintaining desired biological activity. nih.gov

In a different study on thienopyrimidine derivatives as choline (B1196258) kinase inhibitors, it was observed that the type of linker used to connect the heterocyclic scaffold to a cationic head group had no significant influence on the antimalarial and enzyme inhibitory activity. mdpi.com This suggests that in some molecular contexts, the linker region can be modified to improve physicochemical properties without sacrificing potency. These examples show that the impact of a linker modification is highly context-dependent and must be empirically tested for each new scaffold and biological target.

Scaffold Hop and Bioisosteric Replacement Strategies (e.g., thiophene for benzene)

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to create novel compounds with improved properties while retaining the biological activity of a parent molecule. nih.gov A bioisostere is a functional group or molecule that has similar physical or chemical properties to another, which in turn produces broadly similar biological effects. cambridgemedchemconsulting.com

A classic and highly relevant bioisosteric replacement for the 5-(thiophen-3-yl) moiety is the phenyl group. The thiophene ring is often considered a bioisostere of a benzene (B151609) ring due to their similarities in size, planarity, and electron density. nih.gov This strategy has been successfully applied in the development of ligands for various receptors.

In the design of potent N-methyl-D-aspartate (NMDA) receptor antagonists, the bioisosteric replacement of a benzene ring with a thiophene ring was found to be well tolerated by the receptor. nih.govrsc.org One study synthesized and compared a thiophene derivative with its analogous benzene compound. The results, shown in the table below, indicate that the thiophene-based compound not only retained high affinity for the GluN2B subunit of the NMDA receptor but, in one case, showed an approximately 8-fold higher affinity than its direct analog. nih.gov

Table 2: Comparison of Binding Affinity (Ki) for Thiophene vs. Benzene Bioisosteres

This table compares the inhibitory constants (Ki) of compounds where a thiophene ring is used as a bioisosteric replacement for a benzene ring, demonstrating the impact on binding affinity to the GluN2B receptor.

| Compound Type | Core Scaffold | Ring Moiety | Benzylic OH | GluN2B Ki (nM) |

| Analog | gsconlinepress.comAnnulene | Benzene | Yes | 35 |

| Thiophene Bioisostere | gsconlinepress.comAnnulene | Thiophene | Yes | 204 |

| Analog | gsconlinepress.comAnnulene | Benzene | No | 31 |

| Thiophene Bioisostere | gsconlinepress.comAnnulene | Thiophene | No | 26 |

Data sourced from RSC Medicinal Chemistry, 2015. nih.gov

This example underscores that replacing a phenyl ring with a thiophene ring (or vice-versa) is a viable strategy in drug design. Such a change can modulate potency, alter metabolic stability, and create new intellectual property, making it a cornerstone of lead optimization. nih.gov Furthermore, fused systems like thieno[2,3-d]pyrimidines are considered bio-isosteres of purines, which has led to their development as potent kinase inhibitors. mdpi.comnih.gov

Mechanistic Insights into Molecular Interactions

Enzyme Inhibition Mechanisms

The thiophene-pyrimidine core is a versatile template for designing potent and selective enzyme inhibitors. These molecules can interact with active sites or allosteric sites to modulate enzyme activity, leading to significant physiological effects.

Binding Site Interactions and Specificity

Derivatives of the thienopyrimidine class have demonstrated significant activity as enzyme inhibitors, most notably by targeting the colchicine-binding site of tubulin. nih.gov Guided by X-ray crystallography, studies have elucidated how these inhibitors function. For instance, a series of thieno[3,2-d]pyrimidines have been shown to bind to the interface between α- and β-tubulin, a key interaction for inhibiting tubulin polymerization. nih.gov The elucidation of the X-ray cocrystal structures for compounds like 4a , 25a , and the optimized molecule 13 in complex with tubulin has provided atomic-level detail of these interactions, confirming their status as colchicine-binding site inhibitors (CBSIs). nih.gov This binding physically obstructs the assembly of microtubules, which are essential for cell division.

The specificity of these interactions is crucial for their potent antiproliferative activity against various tumor cell lines, with some analogs exhibiting IC₅₀ values in the nanomolar range. nih.gov Furthermore, these compounds can overcome P-glycoprotein (P-gp)-mediated multidrug resistance, suggesting they are not easily expelled from cancer cells. nih.gov

While not a thienopyrimidine, the related compound 1-Phenyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea highlights the potential of the thiophene (B33073) moiety in enzyme inhibition. Its thiourea (B124793) group is known to target urease, an enzyme implicated in conditions like peptic ulcers and kidney stone formation, suggesting the compound could be a lead for developing new urease inhibitors.

| Compound Class | Specific Example | Target Enzyme | Binding Site | Mechanism of Action |

| Thieno[3,2-d]pyrimidines | Compound 13 | Tubulin | Colchicine-binding site | Inhibition of tubulin polymerization, leading to cell cycle arrest. nih.gov |

| Thieno[3,2-d]pyrimidines | Compound 25d | Tubulin | Colchicine-binding site | Potent antiproliferative activity and inhibition of colony formation. nih.gov |

| Phenyl-urea derivative | 1-Phenyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea | Urease (potential) | Active Site | The thiourea moiety is a known urease inhibitor. |

Allosteric Modulation Effects

Beyond direct competitive inhibition, thiophene-based scaffolds are effective allosteric modulators, binding to a site on the enzyme or receptor that is distinct from the primary (orthosteric) binding site. This interaction can either enhance (Positive Allosteric Modulation, PAM) or reduce (Negative Allosteric Modulation, NAM) the affinity and/or efficacy of the endogenous ligand.

This is particularly evident in the modulation of G protein-coupled receptors (GPCRs). For example, 2-amino-3-aroylthiophene derivatives have been developed as PAMs of the A1 adenosine (B11128) receptor (A1AR). nih.gov These molecules increase the receptor's sensitivity to its natural ligand, adenosine. Molecular modeling and structure-activity relationship studies of compounds such as 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones indicate that the key functional groups are positioned in a region outside the receptor's transmembrane helix bundle, potentially in contact with the cell membrane's phospholipid bilayer. nih.gov This positioning is consistent with an allosteric binding site, allowing the modulator to influence receptor conformation without directly competing with the endogenous agonist. nih.gov

The discovery of these allosteric sites opens therapeutic avenues for achieving more specific and event-driven drug action, as the modulator's effect is dependent on the presence of the endogenous agonist. nih.govnih.gov

Receptor Binding and Modulation Mechanisms

The thienopyrimidine framework is a common feature in ligands designed to target cell surface receptors, particularly GPCRs and ligand-gated ion channels. These interactions can result in either the activation (agonism) or blockade (antagonism) of receptor signaling.

Agonist/Antagonist Properties

Thiophene and pyrimidine (B1678525) derivatives have been extensively explored as receptor antagonists. For instance, the compound GR38032F acts as a potent and selective competitive antagonist at 5-HT3 receptors, which are ligand-gated ion channels involved in nausea and vomiting. nih.gov On isolated rat vagus nerve preparations, it effectively blocks 5-HT-induced depolarization with high affinity. nih.gov

In the realm of GPCRs, various heterocyclic compounds containing the pyrimidine scaffold have been identified as antagonists for purine (B94841) and pyrimidine receptors. The modulation of adenosine receptors, which play roles in pain, inflammation, and cardiovascular function, has been a significant area of research. nih.gov The development of selective antagonists for the A1, A2A, and A3 adenosine receptor subtypes demonstrates the chemical tractability of the pyrimidine core in achieving receptor specificity.

| Compound/Class | Target Receptor | Activity | Potency |

| GR38032F | 5-HT3 Receptor | Competitive Antagonist | pKB = 8.61 (rat vagus nerve) nih.gov |

| 2-amino-3-aroylthiophenes | A1 Adenosine Receptor | Positive Allosteric Modulator | Varies by derivative nih.gov |

| Heterocyclic Fused Pyrimidines | A3 Adenosine Receptor | Allosteric Modulators | Varies by derivative nih.gov |

Modulation of Cellular Signaling Pathways

The binding of thienopyrimidine-based ligands to their target enzymes or receptors initiates a cascade of intracellular events, ultimately modulating cellular signaling pathways.

The inhibition of tubulin polymerization by thieno[3,2-d]pyrimidine (B1254671) derivatives such as 13 and 25d directly impacts cell cycle progression. nih.gov By disrupting microtubule dynamics, these compounds cause cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis (programmed cell death). nih.gov At lower, non-lethal concentrations, these compounds have also been shown to inhibit tumor cell migration and invasion, key processes in cancer metastasis. nih.gov

Furthermore, the interaction of designed ligands with receptors like the Fibroblast Growth Factor Receptor (FGFR) can modulate downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.gov Activation of the MAPK cascade is critical for cell proliferation, differentiation, and survival. By designing specific ligands, it is possible to fine-tune the activation of this pathway, which has been shown to influence vascular differentiation and other developmental processes. nih.gov While not directly studied with 5-(thiophen-3-yl)pyrimidin-2-ol, this principle demonstrates how specific binding at a receptor can translate into broad cellular responses through key signaling networks like the MAPK pathway.

Interactions with Nucleic Acids (e.g., DNA binding modes)

While the primary targets of many thienopyrimidine derivatives are proteins, the potential for small molecules to interact with nucleic acids like DNA and RNA is an important area of investigation. Direct binding to DNA can interfere with replication and transcription, while targeting RNA can affect translation and gene regulation.

Currently, there is limited specific research detailing the direct interaction of 5-(thiophen-3-yl)pyrimidin-2-ol with nucleic acids. However, the general principles of molecular recognition provide a framework for how such interactions might occur. The planar, aromatic structure of the thienopyrimidine core could potentially allow it to intercalate between the base pairs of a DNA double helix. Additionally, the nitrogen and oxygen/sulfur heteroatoms could form hydrogen bonds with the functional groups of nucleotide bases in the major or minor grooves of DNA.

Studies on other systems illustrate how these interactions are regulated. For example, the binding of nuclear proteins to specific DNA sequences, such as the cytokinin-responsive region of the hpr-A gene, is a highly regulated process. nih.gov The binding of these proteins can be enhanced or reduced by signaling molecules, demonstrating a complex interplay between small molecules, proteins, and DNA that controls gene expression. nih.gov Furthermore, the binding of a protein like p53 to DNA can induce conformational changes at distal sites on the protein, affecting its ability to interact with other cofactors. nih.gov This highlights a mechanism of DNA-mediated allostery, where binding at the nucleic acid can regulate protein-protein interactions involved in separate signaling pathways. nih.gov

While direct evidence for 5-(thiophen-3-yl)pyrimidin-2-ol is pending, the chemical nature of the scaffold suggests that investigation into its potential nucleic acid binding modes is a valid avenue for future research.

Advanced Research Directions and Future Perspectives

Integration of Artificial Intelligence (AI) in Compound Design and Optimization

Furthermore, generative AI models can propose entirely new molecular scaffolds based on the core structure of 5-(Thiophen-3-yl)pyrimidin-2-ol, potentially leading to the discovery of compounds with unprecedented mechanisms of action. These in silico tools can also predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, allowing for the early-stage filtering of compounds with unfavorable pharmacokinetic profiles. repec.org

Implementation of Flow Chemistry and Continuous Manufacturing for Synthesis

The synthesis of 5-(Thiophen-3-yl)pyrimidin-2-ol and its derivatives can be significantly improved through the adoption of flow chemistry and continuous manufacturing processes. nih.govthieme.de Unlike traditional batch synthesis, flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety. nih.gov The use of microreactors can facilitate reactions that are difficult or hazardous to perform on a large scale in batch mode. thieme-connect.de

Continuous manufacturing, an extension of flow chemistry, enables the seamless, uninterrupted production of the target compound. nih.gov This approach not only increases efficiency but also allows for real-time monitoring and quality control, ensuring a consistent and high-quality product. thieme-connect.de The implementation of flow chemistry can also facilitate the exploration of novel reaction pathways and the synthesis of a wider range of derivatives by enabling precise control over reaction conditions. thieme-connect.denih.gov

Rational Design of Hybrid Heterocyclic Frameworks

The inherent hybrid nature of 5-(Thiophen-3-yl)pyrimidin-2-ol, combining a thiophene (B33073) and a pyrimidine (B1678525) ring, provides a fertile ground for the rational design of more complex heterocyclic frameworks. chimicatechnoacta.ru By strategically fusing or linking other heterocyclic moieties to this core structure, medicinal chemists can create novel compounds with tailored biological activities. repec.orgnih.gov For instance, incorporating a pyrazoline or thiazolidine (B150603) nucleus could lead to new antibacterial agents. repec.org

The design of these hybrid molecules can be guided by computational docking studies to predict their binding affinity to specific biological targets. repec.org The synthesis of such frameworks often involves multi-step reaction sequences, where the strategic introduction of different heterocyclic components can modulate the compound's electronic properties, solubility, and ability to interact with biological macromolecules. nih.gov This approach has been successfully used to develop potent inhibitors of various enzymes and receptors.

Exploration of Novel Mechanisms of Action for Diverse Applications

While initial research may focus on a specific biological target, the unique structural features of 5-(Thiophen-3-yl)pyrimidin-2-ol and its derivatives warrant a broader investigation into their mechanisms of action. The presence of both thiophene and pyrimidine rings, known pharmacophores, suggests the potential for multifaceted biological activities. chimicatechnoacta.ru These may include anti-tubercular, anticancer, anti-HIV, antibacterial, and antifungal properties. chimicatechnoacta.ru

Future research should employ a variety of biochemical and cellular assays to elucidate the precise molecular targets and signaling pathways modulated by these compounds. For example, investigating their potential as protein kinase inhibitors or 5-HT7 receptor antagonists could open up new therapeutic avenues. chimicatechnoacta.ru The discovery of novel mechanisms of action will be crucial for expanding the application of this chemical scaffold beyond its initial intended use.

Applications in Supramolecular Chemistry

The structure of 5-(Thiophen-3-yl)pyrimidin-2-ol, with its potential for hydrogen bonding and π-π stacking interactions, makes it an interesting building block for supramolecular chemistry. These non-covalent interactions can be exploited to construct well-ordered, self-assembling systems with unique properties and functions.

For instance, derivatives of this compound could be designed to form supramolecular polymers, gels, or liquid crystals. These materials could find applications in areas such as drug delivery, where the supramolecular assembly could encapsulate and release a therapeutic agent in a controlled manner. nih.gov The ability of the thiophene and pyrimidine rings to participate in host-guest interactions with macrocycles like cyclodextrins or calixarenes could also be explored for the development of sensors or molecular switches. nih.gov

Potential in Materials Science Applications

The thiophene moiety within 5-(Thiophen-3-yl)pyrimidin-2-ol is a well-known component of organic electronic materials. This suggests that derivatives of this compound could possess interesting photophysical and electronic properties, making them suitable for applications in materials science.

By modifying the core structure, for example, by extending the π-conjugated system, it may be possible to develop novel organic semiconductors, fluorescent dyes, or components for organic light-emitting diodes (OLEDs). evitachem.com The self-assembly properties of these molecules could also be harnessed to create highly ordered thin films with anisotropic charge transport characteristics, which is beneficial for electronic devices. scispace.com Further investigation into the solid-state packing and thin-film morphology of these compounds will be crucial for realizing their potential in materials science.

Q & A

(Basic) What synthetic strategies are effective for preparing 5-(Thiophen-3-yl)pyrimidin-2-ol and its derivatives?

A two-step synthesis is recommended:

Step 1 : Synthesize α,β-unsaturated ketones by condensing thiophene-2-carboxaldehyde with substituted acetophenones in ethanol using sodium ethoxide as a base .

Step 2 : React 6-aminothiouracil with the α,β-unsaturated intermediates in dimethylformamide (DMF) under reflux to form pyrimidin-2-ol derivatives. This method yields compounds with thiophene substituents and allows for structural diversification via acetophenone substitutions (e.g., -OH, -CF₃) .

(Basic) What spectroscopic techniques are critical for characterizing 5-(Thiophen-3-yl)pyrimidin-2-ol?

Key methods include:

- ¹H NMR : Peaks at δ 10–12 ppm for pyrimidine -NH groups and a singlet for the C6 proton of the pyridine ring .

- IR spectroscopy : Bands at ~1650 cm⁻¹ (C=O), ~1250 cm⁻¹ (C=S), and ~3200 cm⁻¹ (-NH stretching) .

- Mass spectrometry : Molecular ion (M⁺) peaks to confirm molecular weights (e.g., 353.42 for 4-OH-substituted derivatives) .

(Advanced) How can computational docking studies predict the antioxidant mechanism of 5-(Thiophen-3-yl)pyrimidin-2-ol derivatives?

Molecular docking with proteins like 3NV5 (NADPH oxidase) and 3B9J (tyrosinase) reveals binding interactions:

- Hydrogen bonding : Between pyrimidine -NH groups and active-site residues (e.g., Asp86 in 3NV5).

- Hydrophobic interactions : Thiophene and phenyl rings with nonpolar pockets .

For example, compound 3n (2,4-OCH₃ substitution) showed strong binding to 3NV5, correlating with its high antioxidant activity .

(Advanced) How do structural modifications at the pyrimidine ring influence biological activity?

Substituents at the phenyl group (R) significantly alter activity:

- Electron-withdrawing groups (e.g., -CF₃) : Enhance antioxidant potency by stabilizing radical intermediates. Compound 3j (R = 3-CF₃) showed IC₅₀ = 22.03 µg/mL in DPPH assays, outperforming ascorbic acid .

- Hydroxyl groups : Increase solubility and hydrogen-bonding capacity. Compound 3d (2,4-OH) exhibited a melting point of 342–344°C, indicating high crystallinity .

(Advanced) What methodologies resolve contradictions in biological activity data across studies?

Standardize assays : Use identical DPPH/Nitric Oxide assay protocols (e.g., 100 µM concentration, 30-minute incubation) to minimize variability .

Control purity : Verify compound purity via HPLC (>95%) to exclude impurities affecting results .

Cross-validate with in vivo models : Compare in vitro antioxidant data with in vivo rat/mouse models (e.g., ECG or uterus contraction assays) .

(Basic) What physicochemical properties impact solubility and reactivity of these derivatives?

- Molecular weight : Derivatives range from 352.43 (3m, R = 4-NH₂) to 405.42 (3j, R = 3-CF₃), influencing solubility in polar solvents like DMSO .

- Melting points : Higher melting points (e.g., 342–344°C for 3d) correlate with crystallinity and stability .

- Substituent effects : Polar groups (-OH, -NH₂) improve aqueous solubility, while lipophilic groups (-CF₃) enhance membrane permeability .

(Advanced) How can reaction conditions be optimized to improve synthetic yields?

- Solvent choice : DMF improves cyclization efficiency compared to ethanol due to higher boiling points and better solubility of intermediates .

- Catalyst screening : Test bases like K₂CO₃ or DBU to accelerate thiouracil-α,β-unsaturated ketone condensation .

- Temperature control : Reflux at 110–120°C minimizes side reactions (e.g., oxidation of thiophene) .

(Advanced) What industrial applications are emerging for fluorinated pyrimidin-2-ol analogs?

Fluorinated derivatives (e.g., 4-(trifluoromethyl)pyrimidin-2-ol) are explored for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.